Benzene, 1-nitro-4-(phenylsulfinyl)-
Overview
Description
Benzene, 1-nitro-4-(phenylsulfinyl)-: is an organic compound with the molecular formula C12H9NO3S. It is a derivative of benzene, characterized by the presence of a nitro group (-NO2) and a phenylsulfinyl group (-S(O)Ph) attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-nitro-4-(phenylsulfinyl)- typically involves the nitration of a phenylsulfinyl-substituted benzene derivative. One common method includes the following steps:
Sulfoxidation: The phenylthio group on benzene is oxidized to a phenylsulfinyl group using an oxidizing agent such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Nitration: The phenylsulfinyl-substituted benzene is then nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions to introduce the nitro group.
Industrial Production Methods: Industrial production of Benzene, 1-nitro-4-(phenylsulfinyl)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and advanced separation techniques are often employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, 1-nitro-4-(phenylsulfinyl)- can undergo further oxidation to form sulfone derivatives using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro and phenylsulfinyl groups influence the reactivity and orientation of incoming substituents.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2, m-CPBA
Reduction: SnCl2/HCl, catalytic hydrogenation
Substitution: Various electrophiles (e.g., halogens, alkyl groups) in the presence of Lewis acids or other catalysts
Major Products:
Oxidation: Sulfone derivatives
Reduction: Amino-substituted derivatives
Substitution: Various substituted benzene derivatives depending on the electrophile used
Scientific Research Applications
Chemistry: Benzene, 1-nitro-4-(phenylsulfinyl)- is used as a building block in organic synthesis. Its unique functional groups
Properties
IUPAC Name |
1-(benzenesulfinyl)-4-nitrobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3S/c14-13(15)10-6-8-12(9-7-10)17(16)11-4-2-1-3-5-11/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INHMSYYDYOVSTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471800 | |
Record name | Benzene, 1-nitro-4-(phenylsulfinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955-45-3 | |
Record name | Benzene, 1-nitro-4-(phenylsulfinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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